1-Dehydromedroxyprogesterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

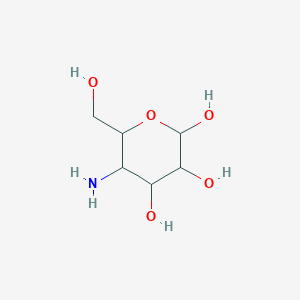

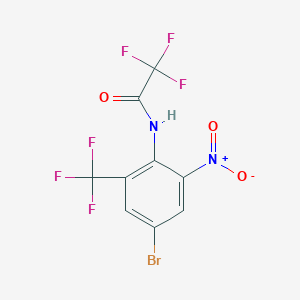

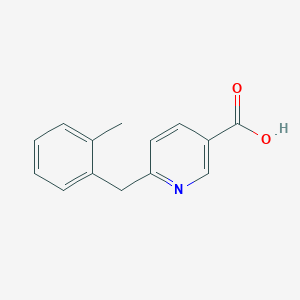

1-Dehydromedroxyprogesteroneは、プロゲステロンホルモンであるメドロキシプロゲステロンの合成誘導体です。抗炎症作用で知られており、さまざまな医療および科学的な用途で使用されています。この化合物は、メドロキシプロゲステロン分子の最初の位置に脱水素化結合が含まれるユニークな構造によって特徴付けられます。

準備方法

合成経路と反応条件: 1-Dehydromedroxyprogesteroneの合成は、通常、メドロキシプロゲステロンの脱水素化を伴います。このプロセスは、二酸化セレンや炭素上のパラジウムなどの脱水素化剤の使用を含む、さまざまな化学反応によって達成できます。反応条件は、多くの場合、目的の生成物が得られるように、制御された温度と特定の溶媒を必要とします。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高効率反応器の使用と、製品品質を維持するための反応条件の継続的な監視が含まれます。最終製品は、結晶化やクロマトグラフィーなどの技術を使用して精製され、必要な純度レベルが達成されます。

化学反応の分析

反応の種類: 1-Dehydromedroxyprogesteroneは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、さまざまな誘導体を形成するために酸化できます。これらの誘導体は、異なる生物活性を持つ可能性があります。

還元: 還元反応により、this compoundはメドロキシプロゲステロンまたは他の関連化合物に戻すことができます。

置換: この化合物は、官能基が他の化学基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲンやアルキル化剤など、さまざまな試薬が制御された条件下で使用され、置換が行われます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により完全に飽和した化合物が生成される可能性があります。

科学研究の用途

This compoundは、次のような幅広い科学研究の用途があります。

化学: 他のステロイド化合物の合成の出発物質として使用されます。

生物学: この化合物は、細胞プロセスへの影響と抗炎症剤としての可能性について研究されています。

医学: ホルモン補充療法における可能性のある用途と、さまざまな炎症性疾患の治療法として調査されています。

産業: この化合物は、医薬品の製造と、他の有効な医薬品成分の合成における中間体として使用されています。

科学的研究の応用

1-Dehydromedroxyprogesterone has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.

Medicine: It is investigated for its potential use in hormone replacement therapy and as a treatment for various inflammatory conditions.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

作用機序

1-Dehydromedroxyprogesteroneの作用機序は、体内のプロゲステロン受容体との相互作用を伴います。これらの受容体に結合することで、この化合物は、炎症および生殖プロセスに関与する特定の遺伝子の発現を調節できます。分子標的は、ホルモンに対する細胞応答を調節するさまざまな酵素とシグナル伝達経路を含みます。

類似の化合物との比較

This compoundは、酢酸メドロキシプロゲステロンやジドロゲステロンなどの他のプロゲステロンと似ています。その独自の脱水素化構造は、抗炎症活性強化など、独自の特性を与えています。他の類似の化合物には以下が含まれます。

メドロキシプロゲステロン: 避妊とホルモン補充療法で広く使用されているプロゲステロン。

ジドロゲステロン: 月経異常症と不妊症の治療に使用される合成プロゲステロン。

酢酸メゲストロール: がん治療と食欲増進で用途がある別のプロゲステロン。

類似化合物との比較

1-Dehydromedroxyprogesterone is similar to other progestins such as medroxyprogesterone acetate and dydrogesterone. its unique dehydrogenated structure gives it distinct properties, such as enhanced anti-inflammatory activity. Other similar compounds include:

Medroxyprogesterone: A widely used progestin with applications in contraception and hormone replacement therapy.

Dydrogesterone: A synthetic progestin used in the treatment of menstrual disorders and infertility.

Megestrol acetate: Another progestin with applications in cancer treatment and appetite stimulation.

特性

IUPAC Name |

17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12-13,16-18,25H,6-7,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEQDIOZYZOPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。